molecular formula C12H13Br B13486408 7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]

7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]

Cat. No.: B13486408
M. Wt: 237.13 g/mol
InChI Key: PPZJEMLYEOMFBB-UHFFFAOYSA-N
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Description

7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] is a chemical compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] typically involves the bromination of a precursor compound followed by cyclopropanation. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The cyclopropanation step can be achieved using diazomethane or a similar reagent under controlled conditions to ensure the formation of the spiro structure.

Industrial Production Methods

While specific industrial production methods for 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures are in place to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as azides or nitriles.

Scientific Research Applications

7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It can be used in the study of biological pathways and mechanisms, especially those involving spirocyclic structures.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] involves its interaction with molecular targets and pathways in biological systems. The spiro structure allows the compound to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
  • 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid

Uniqueness

7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13Br

Molecular Weight

237.13 g/mol

IUPAC Name

6-bromospiro[2,3-dihydro-1H-naphthalene-4,1'-cyclopropane]

InChI

InChI=1S/C12H13Br/c13-10-4-3-9-2-1-5-12(6-7-12)11(9)8-10/h3-4,8H,1-2,5-7H2

InChI Key

PPZJEMLYEOMFBB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C3(C1)CC3

Origin of Product

United States

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